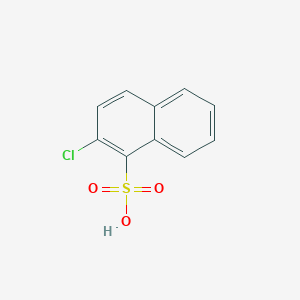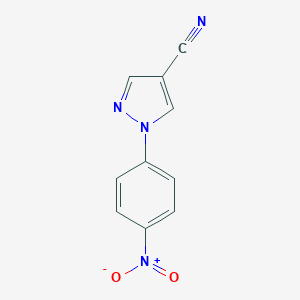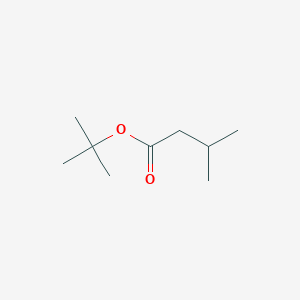![molecular formula C9H6N2OS2 B190299 [(Benzothiazol-2-yl)sulfinyl]acetonitrile CAS No. 199387-53-6](/img/structure/B190299.png)
[(Benzothiazol-2-yl)sulfinyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Benzothiazol-2-yl)sulfinyl]acetonitrile, also known as BTSA1, is a small molecule inhibitor that has recently gained attention for its potential therapeutic applications. This compound has been shown to have a wide range of effects on cellular processes, making it a promising candidate for treating various diseases.
Mécanisme D'action
The mechanism of action of [(Benzothiazol-2-yl)sulfinyl]acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to inhibit the activity of the protein BAX, which is involved in the regulation of cell death.
Effets Biochimiques Et Physiologiques
[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have antioxidant effects, making it a potential treatment for diseases such as Parkinson's and Alzheimer's. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have neuroprotective effects, making it a potential treatment for traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments is its specificity. This compound has been shown to selectively target certain cellular processes, making it a valuable tool for studying these processes. Additionally, the synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been optimized to improve yields and purity, making it a reliable option for further research.
However, there are also some limitations to using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can be toxic to certain cell types, making it important to carefully consider the dosage and exposure time when using this compound in experiments.
Orientations Futures
There are several potential future directions for research involving [(Benzothiazol-2-yl)sulfinyl]acetonitrile. One area of research could be the development of more specific inhibitors based on the structure of [(Benzothiazol-2-yl)sulfinyl]acetonitrile. Additionally, further research could be done to explore the potential therapeutic applications of [(Benzothiazol-2-yl)sulfinyl]acetonitrile in diseases such as Parkinson's and Alzheimer's. Finally, more studies could be done to explore the potential toxicity of [(Benzothiazol-2-yl)sulfinyl]acetonitrile and to develop strategies for minimizing this toxicity in lab experiments.
Méthodes De Synthèse
The synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile involves several steps, including the reaction of 2-aminobenzenethiol with chloroacetonitrile to form 2-(chloromethyl)benzenethiol. This intermediate is then reacted with potassium thioacetate to form the final product, [(Benzothiazol-2-yl)sulfinyl]acetonitrile. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for further research.
Applications De Recherche Scientifique
[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can inhibit the growth of cancer cells by targeting specific cellular processes. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
199387-53-6 |
|---|---|
Nom du produit |
[(Benzothiazol-2-yl)sulfinyl]acetonitrile |
Formule moléculaire |
C9H6N2OS2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfinyl)acetonitrile |
InChI |
InChI=1S/C9H6N2OS2/c10-5-6-14(12)9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 |
Clé InChI |
ZIRKJTGZOPVQAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N |
Synonymes |
Acetonitrile, (2-benzothiazolylsulfinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



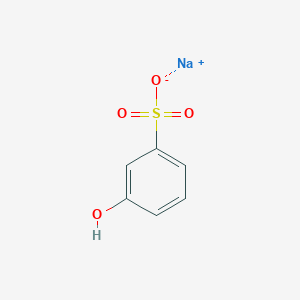
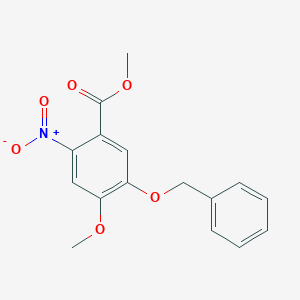


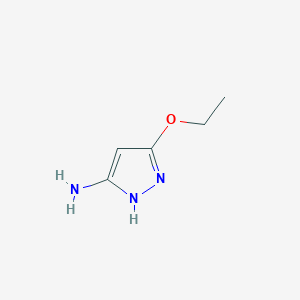


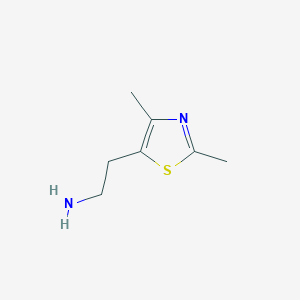

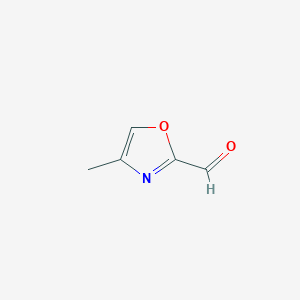
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)
